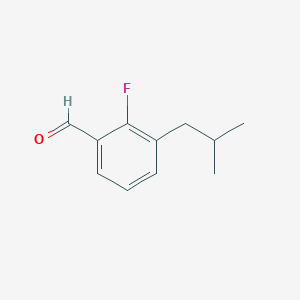

2-Fluoro-3-(2-methylpropyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

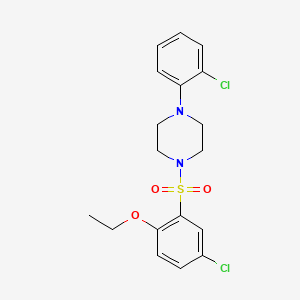

2-Fluoro-3-(2-methylpropyl)benzaldehyde is a chemical compound with the molecular formula C11H13FO. It is also known as alpha-Fluoroisobutyrylbenzaldehyde and is commonly used in scientific research for its unique properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis : Xiao-Yang Chen and E. J. Sorensen (2018) describe the use of palladium-catalyzed methods for the ortho C-H methylation and fluorination of benzaldehydes. This technique is important for the synthesis of complex molecules (Chen & Sorensen, 2018).

Material Science and Carbon Dioxide Adsorption : Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) utilized benzaldehyde derivatives in the synthesis of microporous polyaminals. These materials show increased surface areas and enhanced carbon dioxide adsorption, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).

Analytical Chemistry : S. C. Beale et al. (1989) developed 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This highlights its role in sensitive detection techniques in analytical chemistry (Beale et al., 1989).

Biomedical Research : Tanumoy Dhawa et al. (2020) explored compounds like 4-methyl-2,6-diformylphenol derivatives as fluorescent chemosensors for pH. Such research has implications in distinguishing between normal cells and cancer cells, contributing to biomedical diagnostics (Dhawa et al., 2020).

Pharmacology and Drug Development : N. Lawrence et al. (2003) synthesized fluorinated benzaldehydes for use in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, analogues of the anticancer drug combretastatins, demonstrate the role of fluorinated benzaldehydes in the development of new pharmacological agents (Lawrence et al., 2003).

Enzyme and Microbial Technology : F. R. Lauritsen and A. Lunding (1998) studied the bioconversion potential of the fungus Bjerkandera adusta using fluoro-labelled substrates, including fluorinated benzaldehydes. This research contributes to our understanding of novel halogenated aromatic compounds production (Lauritsen & Lunding, 1998).

Propiedades

IUPAC Name |

2-fluoro-3-(2-methylpropyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)6-9-4-3-5-10(7-13)11(9)12/h3-5,7-8H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJRFXXEORTMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=CC=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(2-methylpropyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)